N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide is a complex organic compound featuring a bipiperidine core and a cyclopropanesulfonamide group
Preparation Methods
The synthesis of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the diastereoselective Michael addition using Evans’ auxiliary, which allows for the preparation of the enantiomerically pure bipiperidine fragment . The cyclopropanesulfonamide group is then introduced through a series of reactions, including cyclopropanation and sulfonamide formation. Industrial production methods may involve optimizing these steps for higher yields and scalability.
Chemical Reactions Analysis
N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides.
Scientific Research Applications
N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide can be compared with other similar compounds, such as:
N-methyl-2-oxo-[1,4’-bipiperidine]-3-acetamide: This compound also features a bipiperidine core but differs in its functional groups and overall structure.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure but shares some functional group similarities.
The uniqueness of N-{2’-oxo-[1,3’-bipiperidine]-3-yl}cyclopropanesulfonamide lies in its combination of the bipiperidine core with the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-oxopiperidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c17-13-12(4-1-7-14-13)16-8-2-3-10(9-16)15-20(18,19)11-5-6-11/h10-12,15H,1-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAHTYHAWPJXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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